molecular formula C12H12N4O3 B4611560 7,8-dimethoxy-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

7,8-dimethoxy-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B4611560
M. Wt: 260.25 g/mol
InChI Key: MPOHWLXPEIYITR-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dimethoxy-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7,8-dimethoxy-4-methylquinazoline with hydrazine derivatives, followed by cyclization to form the triazolo ring . The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and using catalysts like iodine (I2) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

7,8-Dimethoxy-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context and target enzymes.

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethoxy-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one stands out due to its specific structural features, such as the presence of both methoxy and triazolo groups, which contribute to its unique pharmacological profile.

Properties

IUPAC Name

7,8-dimethoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-15-11(17)7-4-9(18-2)10(19-3)5-8(7)16-6-13-14-12(15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOHWLXPEIYITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC(=C(C=C2N3C1=NN=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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